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Compound of Interest

Compound Name: 3-Vinylpiperidine

Cat. No.: B15227093

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylpiperidine, a heterocyclic amine containing a vinyl functional group, represents a
valuable scaffold in medicinal chemistry and organic synthesis. Its structural motif is found in
numerous biologically active compounds and natural products. This technical guide provides a
comprehensive overview of the known physical and chemical properties of 3-vinylpiperidine,
alongside a discussion of synthetic strategies for its preparation. Due to the limited availability
of specific experimental data for the free base in public literature, this guide also includes
information on its hydrochloride salt and N-protected analogues, which are more commonly
documented. This document aims to serve as a foundational resource for researchers engaged
in the design and development of novel therapeutics and chemical entities incorporating the 3-
vinylpiperidine core.

Physicochemical Properties

Detailed experimental data for the free base of 3-vinylpiperidine is not extensively reported in
peer-reviewed literature. However, data for its hydrochloride salt and N-Boc protected form
provide valuable insights into its chemical nature.

General Properties
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Property Value Source
Chemical Name 3-Vinylpiperidine N/A
Synonyms 3-Ethenylpiperidine N/A
Molecular Formula C7HisN Calculated
Molecular Weight 111.18 g/mol Calculated

Properties of 3-Vinylpiperidine Hydrochloride

The hydrochloride salt of 3-vinylpiperidine is a more stable and commonly available form.

Property Value Source
Molecular Formula C7H14CIN [1]
Molecular Weight 147.65 g/mol [1]
CAS Number 36799-44-3 Inferred

Properties of N-Boc-3-vinylpiperidine

The N-tert-butoxycarbonyl (Boc) protected form is frequently used in synthesis due to its
enhanced stability and solubility in organic solvents.

Property Value Source

tert-butyl 3-vinylpiperidine-1-

Chemical Name N/A
carboxylate

Molecular Formula C12H21NO2 [2]

Molecular Weight 211.30 g/mol [2]

CAS Number 146667-87-0 [2]

Table 1: Summary of Known and Calculated Physicochemical Properties.
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Spectral Data

Specific experimental spectral data (NMR, IR) for 3-vinylpiperidine is not readily available in
the public domain. The following represents predicted data and typical spectral regions for
related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

e 1H NMR: The proton NMR spectrum of 3-vinylpiperidine is expected to show characteristic
signals for the vinyl group protons (typically in the range of 4.9-6.0 ppm), with distinct
coupling patterns (dd, ddd). The protons on the piperidine ring would appear as a series of
multiplets in the upfield region (approximately 1.0-3.5 ppm). The proton attached to the
nitrogen (N-H) would be a broad singlet, and its chemical shift would be dependent on the
solvent and concentration.

e 13C NMR: The carbon NMR spectrum would show two signals in the olefinic region
(approximately 110-145 ppm) corresponding to the vinyl group carbons. The carbons of the
piperidine ring would appear in the aliphatic region (approximately 20-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-vinylpiperidine would be expected to exhibit the following characteristic
absorption bands:

Functional Group Absorption Range (cm~?) Intensity

N-H Stretch (amine) 3300-3500 Medium, broad
C-H Stretch (sp® CH2) 2850-2960 Strong

C=C Stretch (vinyl) 1640-1680 Medium

=C-H Bend (vinyl) 910 and 990 Strong

Table 2: Predicted Infrared Absorption Frequencies for 3-Vinylpiperidine.

Chemical Properties and Reactivity
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The chemical reactivity of 3-vinylpiperidine is characterized by the presence of two key
functional groups: a secondary amine within a heterocyclic ring and a terminal alkene.

* Amine Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic
and nucleophilic. It readily undergoes reactions typical of secondary amines, such as:

o Salt formation: Reacts with acids to form piperidinium salts (e.g., hydrochloride).

o N-Alkylation, N-Acylation, N-Arylation: The nitrogen can be functionalized with various
electrophiles.

o Boc-protection: The amine is commonly protected with a tert-butoxycarbonyl group to
modulate its reactivity during multi-step syntheses.

o Alkene Reactivity: The vinyl group is susceptible to electrophilic addition reactions and can
participate in various transition-metal-catalyzed cross-coupling reactions. Common
transformations include:

[e]

Hydrogenation: Reduction of the double bond to an ethyl group.

o

Halogenation: Addition of halogens across the double bond.

[¢]

Hydroboration-oxidation: To form the corresponding alcohol.

o

Heck reaction, Suzuki coupling, etc.: For carbon-carbon bond formation.

Synthesis of 3-Vinylpiperidine

The synthesis of 3-vinylpiperidine can be approached through several general strategies for
the formation of substituted piperidines. A common conceptual pathway involves the
modification of a pre-formed piperidine ring or the cyclization of an acyclic precursor.

Conceptual Synthetic Workflow

A plausible synthetic route starting from a commercially available pyridine derivative is outlined
below. This workflow represents a general strategy and specific reagents and conditions would
require experimental optimization.
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3-Pyridinecarboxaldehyde Vinylmagnesium bromide

rignard Reaction

1-(Pyridin-3-yl)prop-2-en-1-ol

Pyridine Ring Reduction
e.g., H2, PtO2 or Na/EtOH)

1-(Piperidin-3-yl)prop-2-en-1-ol

Dehydration
e.g., Acid catalyst, heat)

3-Vinylpiperidine

Click to download full resolution via product page
Figure 1: A potential synthetic pathway to 3-Vinylpiperidine.

Experimental Protocols (General Methodologies)

While a specific, detailed experimental protocol for the synthesis of 3-vinylpiperidine is not
readily available, the following outlines general procedures for key transformations in the
synthesis of substituted piperidines.

Protocol 1: Reduction of a Substituted Pyridine

This protocol describes a general method for the reduction of a pyridine ring to a piperidine
ring.

e Reaction Setup: A solution of the substituted pyridine (1 equivalent) in a suitable solvent
(e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.
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o Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide,
Raney nickel) is added to the solution.

e Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with
hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a specified
temperature (e.g., room temperature to 80 °C) for a period of 12-48 hours, or until hydrogen
uptake ceases.

o Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The
solvent is removed under reduced pressure.

« Purification: The crude product is purified by distillation or column chromatography to yield
the desired piperidine derivative.

Protocol 2: Dehydration of a Secondary Alcohol

This protocol describes a general method for the dehydration of a secondary alcohol to form an
alkene.

e Reaction Setup: The alcohol (1 equivalent) is dissolved in a high-boiling, non-polar solvent
(e.g., toluene, xylene) in a round-bottom flask equipped with a Dean-Stark apparatus and a
reflux condenser.

o Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric
acid) is added to the solution.

o Dehydration: The reaction mixture is heated to reflux. The water formed during the reaction
is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by
TLC until the starting material is consumed.

e Workup: The reaction mixture is cooled to room temperature and washed with a saturated
aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over
anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by distillation or column chromatography.
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Biological and Pharmaceutical Relevance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number
of FDA-approved drugs. The introduction of a vinyl group at the 3-position provides a versatile
handle for further chemical modification, allowing for the exploration of structure-activity
relationships in drug discovery programs. While specific biological signaling pathways directly
involving 3-vinylpiperidine are not well-documented, derivatives of substituted piperidines
have shown a wide range of biological activities, including but not limited to CNS agents,
analgesics, and antihistamines. The vinyl group can act as a Michael acceptor or be further
functionalized to interact with biological targets.

Drug Development Pipeline

Chemical

3-Vinylpiperidine Scaffold Modification Library of Derivatives |—>| Biological Screening |—>| Lead Compound |—>| Lead Optimization |—>| Drug Candidate

Click to download full resolution via product page

Figure 2: Role of 3-Vinylpiperidine in a typical drug discovery workflow.

Conclusion

3-Vinylpiperidine is a synthetically attractive building block with significant potential in the
development of novel chemical entities. While detailed physicochemical and spectral data for
the free base are sparse in the public domain, this guide has compiled the available information
for its more stable salt and protected forms, along with predictive data and general synthetic
methodologies. It is anticipated that as the interest in novel piperidine derivatives continues to
grow, more comprehensive characterization of this and related compounds will become
available, further enabling its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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